molecular formula C13H19N5O3S B14936189 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B14936189
M. Wt: 325.39 g/mol
InChI Key: DVAGWNRMHZIWEP-UHFFFAOYSA-N
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Description

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group and conjugated to a 3-oxopiperazine moiety via a butanamide linker. This compound’s unique architecture combines heterocyclic and peptidomimetic elements, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions .

Properties

Molecular Formula

C13H19N5O3S

Molecular Weight

325.39 g/mol

IUPAC Name

4-oxo-4-(3-oxopiperazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C13H19N5O3S/c1-8(2)12-16-17-13(22-12)15-9(19)3-4-11(21)18-6-5-14-10(20)7-18/h8H,3-7H2,1-2H3,(H,14,20)(H,15,17,19)

InChI Key

DVAGWNRMHZIWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR): Bulky aromatic substituents (e.g., phenyl in 11a) enhance thermal stability but may reduce solubility. The target compound’s isopropyl group balances hydrophobicity and steric effects .

Synthetic Challenges :

  • Achieving Z-configuration in the hydrazone linkage (critical for planar conjugation) requires precise reaction control, as seen in 11a–11f .

Future Directions :

  • Comparative studies with EU patent analogs (e.g., 1,3,4-thiadiazolyl derivatives) could optimize pharmacokinetic profiles .

Data Tables

Table 1. Structural Comparison of Selected Analogs

Compound ID Thiadiazole Substituent Linker/Terminal Group Key Applications
Target compound Propan-2-yl 4-oxo-piperazine Hypothetical enzyme inhibition
11a Acetyl-phenyl Chromen-2-one Antimicrobial
6f Chlorophenyl Bis-thienothiophene/nitrile Kinase inhibition (speculative)
N-[5-(methoxymethyl)-...] Methoxymethyl 4-oxo-piperazine Undisclosed (patent)

Biological Activity

The compound 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a derivative of thiadiazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5O4SC_{14}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 353.4 g/mol. The structure features a thiadiazole ring , which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess activity against various bacterial strains and fungi. The specific compound may exhibit similar properties due to its structural components.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiadiazole AE. coli, S. aureus0.5 µg/mL
Thiadiazole BPseudomonas aeruginosa1.0 µg/mL
4-Oxo CompoundE. coli, S. aureusTBD

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects
A study by Upare et al. (2019) synthesized several oxadiazole and thiadiazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives showed IC50 values as low as 0.045 µg/mL, suggesting potent anticancer activity.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles can be influenced by various substituents on the ring structure. The presence of electron-withdrawing or electron-donating groups can significantly alter the pharmacological profile of the compound.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawing (e.g., -NO2)Increases potency against cancer cells
Alkyl groups (e.g., -C3H7)Enhances solubility and bioavailability

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